molecular formula C18H23N3O4 B2360444 methyl 4-(3-propoxy-1-propyl-1H-pyrazole-4-carboxamido)benzoate CAS No. 1013765-70-2

methyl 4-(3-propoxy-1-propyl-1H-pyrazole-4-carboxamido)benzoate

Cat. No.: B2360444
CAS No.: 1013765-70-2
M. Wt: 345.399
InChI Key: ZCMCGBDNCQOUGC-UHFFFAOYSA-N
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Description

Methyl 4-(3-propoxy-1-propyl-1H-pyrazole-4-carboxamido)benzoate is a complex organic compound that features a pyrazole ring, a benzoate ester, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-propoxy-1-propyl-1H-pyrazole-4-carboxamido)benzoate typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of hydrazine with a suitable diketone or aldehyde. The resulting pyrazole intermediate is then functionalized to introduce the propoxy and propyl groups.

The carboxamide group can be introduced through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The final step involves esterification to form the benzoate ester, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-propoxy-1-propyl-1H-pyrazole-4-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or amide positions, using reagents like alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkoxides, amines, often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features, which may interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: A related compound with similar structural features but different functional groups.

    3-Methyl-1H-pyrazole-4-carbaldehyde: Another pyrazole derivative with an aldehyde group instead of the carboxamide and ester functionalities.

Uniqueness

Methyl 4-(3-propoxy-1-propyl-1H-pyrazole-4-carboxamido)benzoate is unique due to its combination of a pyrazole ring, a benzoate ester, and a carboxamide group. This specific arrangement of functional groups imparts distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

methyl 4-[(3-propoxy-1-propylpyrazole-4-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-4-10-21-12-15(17(20-21)25-11-5-2)16(22)19-14-8-6-13(7-9-14)18(23)24-3/h6-9,12H,4-5,10-11H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMCGBDNCQOUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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